Methyl 3-methyl-1H-indole-6-carboxylate

Vue d'ensemble

Description

“Methyl 3-methyl-1H-indole-6-carboxylate” is a chemical compound . It is the methyl ester of indole-3-carboxylic acid . It has been used as a reagent in the preparation of oncrasin-1 derivatives, which is a novel inhibitor of the C-terminal domain of RNA polymerase II .

Synthesis Analysis

The synthesis of “Methyl 3-methyl-1H-indole-6-carboxylate” involves several steps . One method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Another method involves regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate .

Molecular Structure Analysis

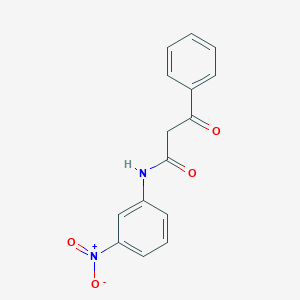

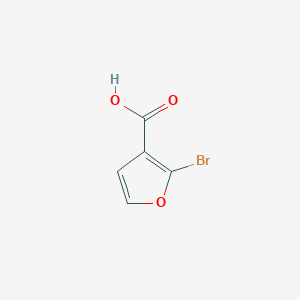

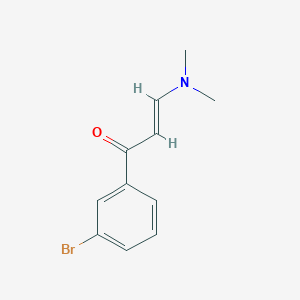

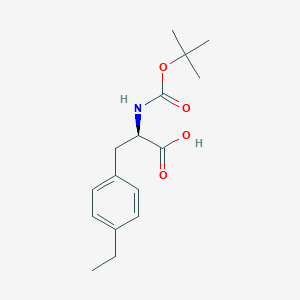

The molecular structure of “Methyl 3-methyl-1H-indole-6-carboxylate” can be represented by the formula C11H11NO2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

“Methyl 3-methyl-1H-indole-6-carboxylate” undergoes various chemical reactions . For instance, it undergoes regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate . It is also a reagent in the preparation of oncrasin-1 derivatives .

Physical And Chemical Properties Analysis

“Methyl 3-methyl-1H-indole-6-carboxylate” has a molecular weight of 189.21 . It is a solid substance . The storage temperature should be between 2-8°C .

Applications De Recherche Scientifique

Methyl 3-methyl-1H-indole-6-carboxylate: A Comprehensive Analysis

Pharmaceutical Research: This compound can serve as a precursor in the synthesis of various pharmacologically active molecules. Its indole core is a common motif in many drugs, and the carboxylate group allows for further functionalization. For example, it could be used to develop inhibitors for enzymes like tryptophan dioxygenase, which are potential anticancer immunomodulators .

Medicinal Chemistry: The methyl and carboxylate groups on the indole scaffold make it a valuable intermediate in medicinal chemistry. It can be used to create molecules that interact with biological targets such as CB2 cannabinoid receptors, which have implications in treating pain and inflammation .

Organic Synthesis: In organic synthesis, this compound can be utilized to construct complex molecules through reactions like palladium-catalyzed intramolecular oxidative coupling . This is crucial for creating diverse molecular libraries for drug discovery.

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 3-methyl-1H-indole-6-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, including Methyl 3-methyl-1H-indole-6-carboxylate, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response

Pharmacokinetics

The metabolism of indole derivatives is known to involve liver cyp450, especially cyp1a, cyp2a, and cyp2e1 .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Action Environment

The action of Methyl 3-methyl-1H-indole-6-carboxylate can be influenced by various environmental factors. For instance, it should be kept in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

methyl 3-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUBOSKPVMRVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620388 | |

| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-1H-indole-6-carboxylate | |

CAS RN |

184151-49-3 | |

| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)